molecular formula C10H15Cl2N3O B1493791 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride CAS No. 4078-55-1

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride

Cat. No. B1493791
CAS RN: 4078-55-1
M. Wt: 264.15 g/mol
InChI Key: WQWSGMXWQAXJDX-UHFFFAOYSA-N
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Description

“2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a methoxy group and an ethanamine group .


Synthesis Analysis

The synthesis of imidazole-containing compounds is a significant area of research due to their broad range of chemical and biological properties . A general method for the synthesis of similar compounds involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The compound also contains a methoxy group attached to the benzene ring and an ethanamine group attached to the imidazole ring .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized through various methods, including one-pot reactions and cyclocondensation processes. For instance, Ünaleroğlu et al. (2002) described a facile one-pot reaction synthesis using N,N′-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride, with the structure confirmed by various techniques including NMR, MS, FTIR, and X-ray crystallography (Ünaleroğlu, Temelli, & Hökelek, 2002).

Antimicrobial Applications

  • Benzimidazole derivatives, including the subject compound, have been studied for their antimicrobial properties. Alasmary et al. (2015) synthesized a series of benzimidazole derivatives and found some to have antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and potent antifungal activity, indicating their potential as broad-spectrum antimicrobial agents (Alasmary et al., 2015).

Antiprotozoal Activity

  • Pérez‐Villanueva et al. (2013) investigated benzimidazole derivatives for their antiprotozoal activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. The synthesized compounds displayed strong activity, even outperforming the standard drug metronidazole (Pérez‐Villanueva et al., 2013).

Corrosion Inhibition

  • Benzimidazole derivatives have also been examined for their corrosion inhibition properties. Zhang et al. (2015) explored imidazoline derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions, highlighting the application of such compounds in industrial settings (Zhang et al., 2015).

Structural and Spectroscopic Analysis

  • The crystal structure and spectroscopic properties of benzimidazole derivatives have been extensively studied. Yeong et al. (2018) synthesized ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and analyzed its structure using single-crystal X-ray diffraction, highlighting the importance of hydrogen bonding in its crystal packing (Yeong et al., 2018).

Cardiotonic Agents

  • Some benzimidazole derivatives have been identified as potential cardiotonic agents. Schnettler et al. (1982) synthesized a series of 4-aroyl-1,3-dihydro-2H-imidazol-2-ones, finding that certain substitutions led to compounds with significant inotropic potency, suggesting potential utility in treating congestive heart failure (Schnettler, Dage, & Grisar, 1982).

Safety and Hazards

The compound is classified as a skin sensitizer and an eye irritant. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

Imidazole-containing compounds have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, the future directions in the study of “2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride” and similar compounds may involve further exploration of their synthesis, properties, and potential applications in drug development.

Biochemical Analysis

Biochemical Properties

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzimidazole derivatives are known to inhibit enzymes like α-glucosidase, which is crucial in carbohydrate metabolism . This compound also interacts with proteins involved in cell signaling pathways, such as kinases, thereby modulating cellular responses .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate access . This compound also influences gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and antimicrobial activities . At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can inhibit enzymes involved in glycolysis, leading to reduced glucose metabolism . Additionally, it affects the levels of metabolites like ATP and NADH, which are crucial for cellular energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transporters like ABC transporters . Once inside the cell, it can bind to proteins that facilitate its distribution to various cellular compartments.

properties

IUPAC Name

2-(6-methoxy-1H-benzimidazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.2ClH/c1-14-7-2-3-8-9(6-7)13-10(12-8)4-5-11;;/h2-3,6H,4-5,11H2,1H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWSGMXWQAXJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669964
Record name 2-(6-Methoxy-1H-benzimidazol-2-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3998-58-1, 4078-55-1
Record name 2-(6-Methoxy-1H-benzimidazol-2-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4078-55-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride
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2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride
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2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride

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